![molecular formula C7H10ClN3 B2448595 2-Tert-butyl-4-chloro-1,3,5-triazine CAS No. 1417517-78-2](/img/structure/B2448595.png)
2-Tert-butyl-4-chloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-chloro-1,3,5-triazine is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine substituted by a tert-butyl group at the amino nitrogen and a chloro group at position 6 . It has a molecular formula of C7H10ClN3 .
Synthesis Analysis
The synthesis of 2-Tert-butyl-4-chloro-1,3,5-triazine involves several steps. The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base by the conventional method . Another method involved adding n-Butyllithium to a stirred solution of (S)-N-tert-butoxycarbonyl prolinol in anhydrous THF at 0 °C under argon .
Molecular Structure Analysis
The crystal structure of 2-Tert-butyl-4-chloro-1,3,5-triazine belongs to the very rare structural class Pma2, Z = 4(m, m), and is studied by the methods of Voronoi–Dirichlet molecular polyhedra (VDP) and Hirshfeld surfaces . There are two crystallographically independent molecules in the asymmetric unit .
Scientific Research Applications
Imaging of Mitochondrial Complex 1 in Parkinson’s Disease
2-Tert-butyl-4-chloro-1,3,5-triazine is used in the synthesis of 18F-BCPP-EF , a specific high affinity 18 F radiotracer for Mitochondrial Complex 1 (MC-I). This enables monitoring of neurodegenerative disease progression and pathology via positron emission tomography (PET) imaging . The radiotracer was synthesized with good radiochemical yield, excellent radiochemical purity, and high molar activity .
Antimicrobial Activity
1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from 2-Tert-butyl-4-chloro-1,3,5-triazine, have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi . Some of these compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Antimalarial Activity
2-Tert-butyl-4-chloro-1,3,5-triazine derivatives exhibit antimalarial activity . These compounds can be investigated as biologically active small molecules .
Anti-cancer Activity
2-Tert-butyl-4-chloro-1,3,5-triazine derivatives also exhibit anti-cancer activity . These compounds can be investigated for their potential in cancer treatment .
Anti-viral Activity
2-Tert-butyl-4-chloro-1,3,5-triazine derivatives exhibit anti-viral activities . These compounds can be investigated for their potential in treating viral infections .
Crystal Structure Analysis
The crystal structure of 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine has been studied . It belongs to the very rare structure category Pma 2, Z = 4 (m, m). The intermolecular interactions were calculated using Voronoi-Dirichlet polyhedra (VDP) and Hirshfeld surface methods .
Mechanism of Action
Target of Action
Triazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural modifications .
Mode of Action
Triazine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Triazine derivatives are known to affect a variety of biochemical pathways, depending on their specific structural modifications and targets .
properties
IUPAC Name |
2-tert-butyl-4-chloro-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORDUCIBYMFXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-chloro-1,3,5-triazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.